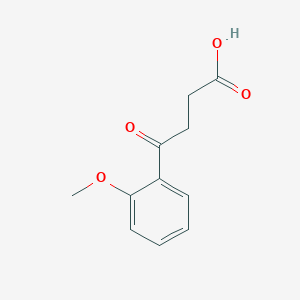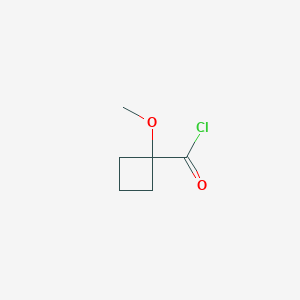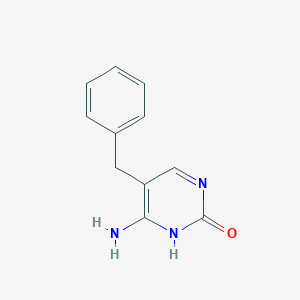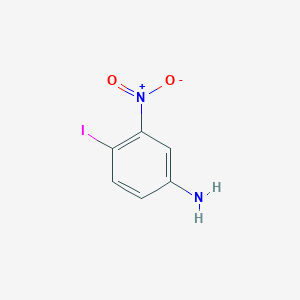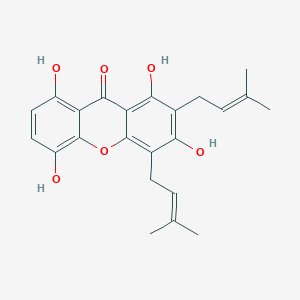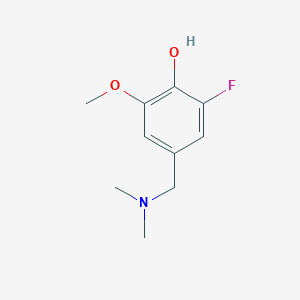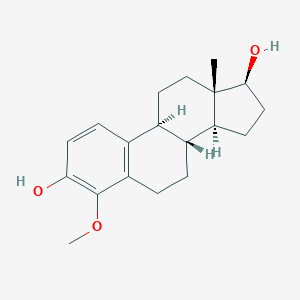
4-甲氧基雌二醇
描述
4-Methoxyestradiol is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estradiol. It is formed by the action of catechol O-methyltransferase on the intermediate 4-hydroxyestradiol. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .
科学研究应用
Chemistry: Used as a reference compound in the study of estrogen metabolism and for the synthesis of other estrogen derivatives.
Biology: Investigated for its role in cellular processes and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential anticancer properties, particularly in breast cancer, due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
Target of Action
4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol . It is formed by catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . It has estrogenic activity similar to estrone and 4-hydroxyestrone .
Mode of Action
4-ME2 is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity .
Biochemical Pathways
The oxidation of estradiol at C4 by CYP1B1 leads to the production of 4-hydroxyestradiol (4HE), a catechol estradiol with reactive oxygen species (ROS)-dependent, but ER-independent, carcinogenic effects . 4HE can undergo methylation by COMT to 4-methoxyestradiol (4ME), oxidation to quinones, or dehydrogenation (by 17β–HSD) to 4 .
Pharmacokinetics
It is known that catechol estrogens are methylated by the catechol–o–methyltransferase (comt) to 2-, 3- and 4-methoxyestrogens . From hydroxyestradiols, COMT generates two products, 2-methoxyestradiol (2-MeOE 2) and 2–hydroxy–3–methoxyestradiol (2–OH–3–MeOE 2), from 2-OHE 2, but only one product, 4-methoxyestradiol (4-MeOE 2), from 4-OHE 2 .
Action Environment
It is known that hormonal imbalance caused by unopposed estrogen affects the expression of genes involved in cell proliferation and apoptosis, which can lead to uncontrolled cell growth and carcinogenesis . In addition, due to their ability to cause oxidative stress, estradiol metabolites have both carcinogenic and anticarcinogenic properties .
生化分析
Biochemical Properties
4-Methoxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is formed by the enzyme catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . This process involves the methylation of 4-hydroxyestradiol . The nature of these interactions involves enzymatic catalysis where COMT adds a methyl group to 4-hydroxyestradiol, converting it into 4-Methoxyestradiol .
Cellular Effects
4-Methoxyestradiol has been shown to induce oxidative DNA damage in human lung epithelial cells . It also elevates reactive oxygen species (ROS) and superoxide dismutase (SOD) activities in H1355 cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Methoxyestradiol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4-Methoxyestradiol is involved in the metabolic pathway of estradiol . It is formed from estradiol through a methylation process facilitated by the enzyme catechol-O-methyltransferase (COMT) . This could also include any effects on metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxyestradiol can be synthesized through the methylation of 4-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of 4-Methoxyestradiol involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: 4-Methoxyestradiol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted estradiol derivatives
相似化合物的比较
2-Methoxyestradiol: Another methoxylated estrogen with similar anticancer properties.
4-Hydroxyestradiol: The intermediate in the synthesis of 4-Methoxyestradiol, also exhibiting estrogenic activity.
Estrone: A naturally occurring estrogen with similar biological activity.
Uniqueness: 4-Methoxyestradiol is unique due to its specific methoxylation at the 4-position, which influences its biological activity and metabolism. This structural modification imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-PYEWSWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949596 | |
| Record name | 4-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxy-17beta-estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26788-23-8 | |
| Record name | 4-Methoxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyestradiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxy-17beta-estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
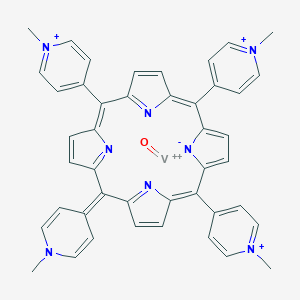

![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
